Peptide Coupling Efficiency vs. 5-Chloro Analog and Standard Additives
In a direct head-to-head competition assay using Fmoc-Ile-OH coupling to Val-Gly-PEGA resin with DIPCDI activation (5 min coupling time), 1-(1-hydroxy-1H-1,2,3-triazol-5-yl)ethanone (compound 6) gave a relative peptide-bond formation yield of only 20.3%, ranking it among the poorest catalysts tested [1]. By contrast, 5-chloro-1-hydroxy-1,2,3-triazole (compound 7) gave 35.6% under identical conditions, the commercial standard HOAt (compound 12) gave 34.3%, HOBt (compound 11) gave 38%, and the no-catalyst control gave 50.0% [1]. This quantitative ranking demonstrates that the 5-acetyl substituent severely attenuates catalytic activity, positioning the compound as a deliberately low-activity control or as a scaffold for further functionalization, rather than as a general-purpose peptide coupling additive.
| Evidence Dimension | Aib–Aib peptide bond formation yield (solid-phase, 5 min coupling, DIPCDI activation) |
|---|---|
| Target Compound Data | 20.3% yield (compound 6) |
| Comparator Or Baseline | 5-Chloro-1-hydroxytriazole (7): 35.6%; HOAt (12): 34.3%; HOBt (11): 38%; No catalyst: 50.0% |
| Quantified Difference | Target compound: 15.3 percentage points lower than 5-chloro analog; 14.0 points lower than HOAt; 17.7 points lower than HOBt; 29.7 points lower than no-catalyst control |
| Conditions | Fmoc-Ile-OH + Val-Gly-PEGA resin, 3 equiv. amino acid and catalyst, DIPCDI, 5 min reaction, DMF, room temperature [1] |
Why This Matters
A procurement decision for a peptide coupling catalyst must be based on quantitative catalytic efficiency: the 5-acetyl derivative is demonstrably unsuitable where high-yielding amide bond formation is required, whereas its 5-chloro congener is the most active in the series.
- [1] Spetzler, J. C.; Meldal, M.; Felding, J.; Vedsø, P.; Begtrup, M. Novel acylation catalysts in peptide synthesis: derivatives of N-hydroxytriazoles and N-hydroxytetrazoles. J. Chem. Soc., Perkin Trans. 1 1998, 1727–1732. DOI: 10.1039/A707313E View Source
